Fluorescein isothiocyanate isomer I
Overview
Description
Fluorescein-5-isothiocyanate (5-FITC) is an isomer of fluorescein isothiocyanate (FITC), which is commonly used as a mixture of the 5- and 6-isothiocyanate isomers . It reacts with amine and thiol groups to form conjugates with proteins, lipids, and other molecules for detection by a variety of fluorescent-based applications . It serves as a marker substance for the visualization and detection of tissue-bound biomolecules like antigens, lectins, various proteins, peptides, nucleic acids, oligo- and polysaccharides in samples of human origin .
Synthesis Analysis
An improved method of synthesis of a chromatographically pure fluorescein-5-isothiocyanate nanomarker for labeling immunoglobulins has been developed . This method also includes the unique synthesis of 5-aminofluorescein, a precursor of fluorescein-5-isothiocyanate .Molecular Structure Analysis
The isothiocyanate (–N=C=S) group in the structure binds to nucleophiles, such as the –NH2 group or the –SH group, if present . The lactone as well as the p-quinoid forms of FITC are available as a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC) .Chemical Reactions Analysis
FITC is not a selective reagent, since it reacts with both amino and thiol groups (e.g. in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .Physical and Chemical Properties Analysis
Fluorescein-5-isothiocyanate has a molecular weight of 389.38 g/mol . It has an absorption maximum λ max (Sodium hydroxide solution 0.1 mol/l) of 488 - 494 nm . It exists in two forms having different solubility .Scientific Research Applications
Labeling of Proteins and Peptides : FITC has been used for labeling proteins and peptides. It binds to lysine residues of proteins to form a stable thiourea linkage without releasing any byproduct. This property makes it an ideal tool for labeling biomolecules like peptides and proteins, although some challenges such as cyclization during solid phase peptide synthesis and the need for spacers like amino hexanoic acid have been noted (Jullian et al., 2009).
Study of Enzymatic Functions : FITC has been used to study the functions of enzymes like Na+- and K+-dependent ATPase and Ca-ATPase from sarcoplasmic reticulum. It acts as a potent inhibitor and helps in understanding the interaction of these enzymes with nucleotides and ions, providing insights into their ATP-binding sites (Pick, 1981).
Fluorescent Sensing Probes : FITC has been employed in the development of fluorescent sensing probes. For instance, fluorescein-labeled starch maleate nanoparticles have been used for the detection of metal ions like Ag+ and Pb2+ (Chin et al., 2014).
Measurement of Intracellular pH : FITC displays pH-indicative properties, making it useful for measuring intracellular and intraorganellar pH in biological material (Lanz et al., 1997).
Fluorescein-Guided Surgery : In medical research, FITC has been used as a "contrast-enhancer" in fluorescein-guided surgery for tumor resection, particularly in high-grade glioma resections (Catapano et al., 2017).
Capillary Electrophoresis and Analysis : FITC-labeled compounds have been separated using capillary zone electrophoresis (CZE) for rapid analysis, demonstrating its utility in biochemical assays (Moore and Jorgenson, 1993).
Intestinal Permeability Measurement : In poultry research, FITC-dextran (FITC-d) is used as an indicator of intestinal paracellular permeability. This has become particularly important as the industry moves toward antibiotic-free production (Liu et al., 2021).
Nucleic Acid Labeling : FITC has been used to prepare oligonucleotides carrying fluorescein labels, enabling the creation of high-quality biosensors and other applications in genetic research (Haralambidis et al., 1987).
Mechanism of Action
Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology. It has a maximum absorbance of 494 nm and an emission maximum of 521 nm . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .
Safety and Hazards
Future Directions
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein used in wide-ranging applications including flow cytometry . Due to the problem of photobleaching, derivatives of fluorescein such as Alexa 488 and DyLight 488 have been tailored for various chemical and biological applications where greater photostability, higher fluorescence intensity, or different attachment groups are needed .
Properties
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJPEKSIBAZDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014888 | |
Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3012-71-3 | |
Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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